4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-8-10-18(12-16(15)2)23-19-6-4-5-7-20(19)24(26-25-23)29-21-11-9-17(14-27)13-22(21)28-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSIRQQVNZTJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, ddt26, has been shown to exhibit potent inhibitory activity againstBRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription.
Mode of Action
Based on the activity of similar compounds, it can be hypothesized that it might interact with its target protein, potentially altering its function and leading to changes in gene transcription.
Pharmacokinetics
The molecular weight of the compound is384.435 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and distribution.
Biological Activity
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a phthalazin moiety and methoxy functional groups. Its molecular formula is CHNO, with a molecular weight of 300.32 g/mol. The presence of the dimethylphenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have indicated that derivatives of phthalazin compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of phthalazin derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2 and iNOS in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Antioxidant Activity
The antioxidant capability of this compound has been evaluated in vitro, showing significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage, which is linked to various chronic diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in tumor progression.
- Modulation of Gene Expression : The compound can influence gene expression related to apoptosis and cell cycle regulation.
- Interaction with Receptors : Potential binding to specific receptors may alter cellular signaling pathways.
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Response
Another investigation assessed the anti-inflammatory effects on LPS-stimulated macrophages. The results demonstrated that treatment with the compound significantly reduced TNF-alpha and IL-6 levels, highlighting its potential application in managing inflammatory conditions .
Data Summary
Chemical Reactions Analysis
Aldehyde Group Reactivity
The benzaldehyde moiety is highly reactive, enabling nucleophilic additions, oxidations, and reductions:
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Nucleophilic Addition : The aldehyde group can undergo Grignard or organometallic additions to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzyl alcohol .
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Oxidation : Under acidic conditions (e.g., KMnO₄ or CrO₃), the aldehyde oxidizes to the corresponding carboxylic acid .
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Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol .
Key Data :
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzoic acid |
| Reduction | NaBH₄, MeOH | 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzyl alcohol |
Ether Linkage Stability
The phthalazin-1-yloxy ether bridge may undergo cleavage under strong acidic or basic conditions:
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Acidic Hydrolysis (e.g., HBr/HOAc): Cleavage of the ether bond could regenerate the parent phenol and phthalazine derivatives .
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Nucleophilic Displacement : The electron-deficient phthalazine ring may facilitate substitution at the oxygen-linked position under SNAr conditions (e.g., amines or thiols) .
Hypothetical Example :
Methoxy Group Reactivity
The methoxy group at position 3 can participate in demethylation or electrophilic substitution:
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Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a catechol derivative .
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Electrophilic Aromatic Substitution : Nitration or sulfonation may occur at the activated para position relative to the methoxy group .
Reported Analogy :
p-Methoxybenzaldehyde derivatives undergo nitration at the para position to the methoxy group with HNO₃/H₂SO₄, producing 3-methoxy-4-nitrobenzaldehyde .
Phthalazine Ring Modifications
The phthalazine moiety, substituted with a 3,4-dimethylphenyl group, may engage in:
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at the phthalazine’s halogenated positions (if present) .
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Radical Reactions : The dimethylphenyl group could stabilize radical intermediates, enabling C–C bond cleavage or functionalization under oxidative conditions .
Mechanistic Insight :
DFT studies on analogous phthalazine systems reveal that radical intermediates form during LiP-catalyzed reactions, leading to bond rearrangements and deacetylation .
Stability and Degradation
Comparison with Similar Compounds
Target Compound
- Core : Phthalazine (bicyclic aromatic system with two nitrogen atoms).
- Key Features : Planar structure conducive to π-π stacking interactions; moderate electron deficiency due to nitrogen atoms.
Oxadiazole and Triazole Derivatives (–3)
- Cores : 1,3,4-Oxadiazole and 1,2,4-triazole (five-membered heterocycles with two or three heteroatoms).
- Key Features: Smaller, non-planar systems with varied electronic properties; often used in medicinal chemistry for hydrogen-bonding interactions .
Thiazole-Urea Derivatives (, Compounds 9n and 9o)
- Core : Thiazole (five-membered ring with sulfur and nitrogen) linked to a phenyl-urea group.
- Key Features : Thiazole provides rigidity; urea groups enable hydrogen bonding, enhancing target binding affinity .
Substituent Effects
Molecular Weights and Yields
- Synthesis Efficiency : The target compound’s synthesis likely involves multi-step substitutions similar to triazine derivatives , though yields are unspecified. Thiazole-urea derivatives achieved 75–79% yields via optimized routes .
- Spectral Data : The target’s aldehyde group would produce distinct ¹H NMR signals (~10 ppm) and IR stretches (~1700 cm⁻¹), differentiating it from urea or amide-containing analogs .
Physicochemical and Reactivity Profiles
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to piperazine-containing thiazole derivatives .
- Reactivity : The aldehyde group offers sites for Schiff base formation, unlike the urea or triazole derivatives’ nucleophilic amines .
- Solubility : Methoxy and aldehyde groups may confer moderate polar solubility, though less than piperazine-substituted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
